methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
Description
Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyrrolidine core with a methyl ester substituent at the 3a-position. For instance, the closely related (3aR,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid (CAS 2125431-23-2) shares the same core framework, differing only in the presence of a carboxylic acid group instead of the methyl ester . The methyl ester derivative likely serves as a prodrug or intermediate in pharmaceutical synthesis, leveraging esterase-mediated hydrolysis for bioactivation.
Properties
IUPAC Name |
methyl (3aR,6aR)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3/t6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNCDZHEPMKBIQ-HTRCEHHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CNCC1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CNC[C@@H]1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Intramolecular Amide or Ester Formation
A common strategy involves the condensation of γ-keto esters with amines to form pyrrolidine rings, followed by furan cyclization. For example, ethyl bromopyruvate has been employed as a key reagent for furan ring construction. In the patent EP1030838B1, cycloheptane-1,3-dione reacts with ethyl bromopyruvate in isopropanol under basic conditions (K₂CO₃) to yield a tetrahydrobenzofuran carboxylic acid derivative. Adapting this method, methyl bromopyruvate could replace ethyl bromopyruvate to directly introduce the methyl ester moiety.
Reaction Conditions :
Stereochemical Control in Bicyclic Systems
The (3aR,6aR) configuration necessitates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis may be employed during cyclization. For instance, ammonium acetate in N-methylpyrrolidinone (NMP) at elevated temperatures (100°C) facilitates pyrrolidine ring closure while preserving stereochemistry.
Stepwise Synthesis of this compound
Synthesis of the Furan Carboxylic Acid Intermediate
Procedure A (Adapted from EP1030838B1) :
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Reactants :
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1,3-Cyclohexanedione (10.0 g, 89.2 mmol)
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Methyl bromopyruvate (12.7 mL, 89.2 mmol)
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Conditions :
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Dissolve in isopropanol (100 mL), cool to 0°C.
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Add K₂CO₃ (12.3 g, 89.2 mmol), stir for 16 hours at room temperature.
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Workup :
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Acidify with 1 N H₂SO₄, extract with dichloromethane, and concentrate.
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Outcome :
Esterification and Cyclization to Form the Pyrrolidine Ring
Procedure B :
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Esterification :
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React the furan carboxylic acid (7.65 g, 39.4 mmol) with methanol (excess) in the presence of H₂SO₄ (catalytic).
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Reflux for 6 hours, isolate methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate .
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Cyclization :
Characterization Data (Analogous Compound) :
Alternative Routes and Functionalization
Reductive Amination of Keto Esters
A secondary route involves reductive amination of γ-keto esters with primary amines. For example, methyl 4-oxotetrahydrofuran-3-carboxylate can react with ammonia under hydrogenation conditions (Pd/C, H₂) to form the pyrrolidine ring.
Conditions :
Resolution of Racemic Mixtures
Chiral chromatography or enzymatic resolution may be required to isolate the (3aR,6aR) enantiomer. For instance, Chirazyme® L-2 (Candida antarctica lipase) has been used to resolve racemic bicyclic esters via selective hydrolysis.
Challenges and Optimization Strategies
Side Reactions and Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate and related compounds:
*Inferred based on structural analogy to .
Key Observations:
- Substituent Effects : The methyl ester in the target compound offers a balance between steric hindrance and metabolic stability compared to the bulky tert-butyl group in and the polar carboxylic acid in .
- Bioactivity : The benzotriazole derivative (Compound 26, ) exhibits enhanced antimicrobial activity due to its heteroaromatic substituent, suggesting that similar modifications to the target compound could yield bioactive analogs.
- Synthetic Utility : The tert-butyl ester in is a common protecting group in peptide synthesis, while the carboxylic acid in may serve as a precursor for further functionalization.
Physicochemical and Spectral Properties
- Solubility : The methyl ester’s lower polarity compared to the carboxylic acid may improve membrane permeability.
- Spectroscopy : 1H NMR data for Compound 26 (δ 1.49 ppm for tert-butyl, δ 7.59–8.03 ppm for benzotriazole protons) provides a reference for characterizing substituent effects in analogous compounds.
Biological Activity
Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings on this compound.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₃NO₃
- Molecular Weight : 171.19 g/mol
- CAS Number : 1932161-57-3
Research indicates that this compound may interact with various biological pathways. The compound's structure suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic processes.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter release, particularly in the central nervous system. Its structural similarity to known neuroactive compounds could facilitate interactions with receptors such as serotonin or dopamine receptors.
- Anti-inflammatory Properties : There is emerging evidence that this compound may exhibit anti-inflammatory effects by modulating cyclooxygenase (COX) enzymes and prostaglandin synthesis. This could be particularly relevant in the context of chronic inflammatory conditions.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that similar furo-pyrrole derivatives inhibited COX activity, suggesting a pathway for anti-inflammatory effects. |
| Study 2 | Investigated the neuroprotective effects of related compounds in animal models of neurodegeneration. Results indicated potential benefits in cognitive function and reduced neuronal damage. |
| Study 3 | Explored the analgesic properties of furo-pyrrole derivatives in pain models, showing significant reduction in pain response compared to controls. |
Research Findings
Recent literature has highlighted various aspects of the biological activity of furo-pyrrole compounds:
- Anticancer Activity : Some studies have indicated that furo-pyrrole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulating pathways related to cell proliferation and survival.
- Antimicrobial Properties : There are reports suggesting that certain furo-pyrrole derivatives exhibit antimicrobial activity against various pathogens, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate?
- Methodological Answer : Synthesis typically involves stereoselective cyclization and carboxylation steps. For example, tert-butyl-protected pyrrolidine intermediates (e.g., tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate) are synthesized via Boc protection, followed by deprotection and esterification . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to preserve stereochemistry.
Q. How can the stereochemical configuration of this compound be verified experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. For instance, related pyrrolo[3,4-c]pyrazole derivatives were analyzed using single-crystal diffraction (space group P222, a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å) to confirm stereochemistry . Alternative methods include chiral HPLC or NMR-based NOE experiments.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation. Key measures include:
- Hand Protection : Nitrile gloves (tested for permeation resistance) .
- Respiratory Protection : Use fume hoods if volatile byproducts (e.g., methyl esters) are generated .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 3–10) at 25–40°C. Monitor degradation via LC-MS, focusing on ester hydrolysis (common in carboxylates). Stability thresholds (e.g., <5% degradation over 30 days) should align with ICH guidelines .
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound’s reactivity in multicomponent reactions?
- Methodological Answer : Use a split-split-plot design to evaluate variables (e.g., catalysts, solvents). For example:
- Main Plots : Catalyst type (e.g., Pd/C vs. Rh/AlO).
- Subplots : Solvent polarity (e.g., DMF vs. THF).
- Sub-Subplots : Reaction time (12–48 hours) .
- Analysis : Multivariate ANOVA to identify significant interactions.
Q. How can crystallographic data resolve contradictions in reported diastereomeric ratios?
- Methodological Answer : Compare unit cell parameters (e.g., a, b, c, β) across studies. For instance, discrepancies in dihedral angles (e.g., 76.82° in naphthalene-phenyl systems vs. 85.2° in similar scaffolds) may indicate crystallization solvent effects (e.g., acetonitrile vs. ethanol) . Refinement residuals (R1 < 0.05) should validate data quality.
Q. What computational strategies predict the environmental fate of this compound?
- Methodological Answer : Apply QSAR models to estimate:
- Biodegradation : Use EPI Suite™ to calculate half-life in soil/water.
- Bioaccumulation : Log K values derived from HPLC retention times .
- Toxicity : Molecular docking with cytochrome P450 enzymes to assess metabolic pathways .
Q. How do stereochemical variations (3aR vs. 3aS) impact biological activity?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test in vitro. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
